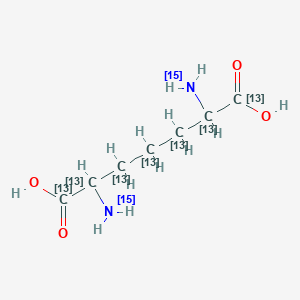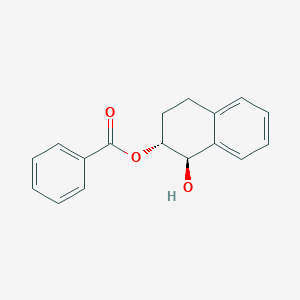
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is a chiral organic compound with the molecular formula C17H16O3. It is known for its optical purity and is used in various chemical and pharmaceutical applications. The compound features a naphthalene ring system with a hydroxy group and a benzoate ester, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate typically involves the coupling of (1R,2R)-1,2-cyclohexanedimethanol with benzoic acid or its derivatives under the action of an acid-binding agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: NaOH in water at elevated temperatures.
Major Products Formed
Oxidation: Formation of 1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl benzoate.
Reduction: Formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl alcohol.
Substitution: Formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl carboxylic acid.
Aplicaciones Científicas De Investigación
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is used in various scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and as a precursor for the synthesis of advanced materials
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The benzoate ester can undergo hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate: Similar structure but lacks the tetrahydronaphthalene ring system.
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
Uniqueness
(1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is unique due to its specific chiral configuration and the presence of both a hydroxy group and a benzoate ester. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
904316-40-1 |
|---|---|
Fórmula molecular |
C17H16O3 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl] benzoate |
InChI |
InChI=1S/C17H16O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-9,15-16,18H,10-11H2/t15-,16-/m1/s1 |
Clave InChI |
DTWAJUHXCCVMBI-HZPDHXFCSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)O |
SMILES canónico |
C1CC2=CC=CC=C2C(C1OC(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
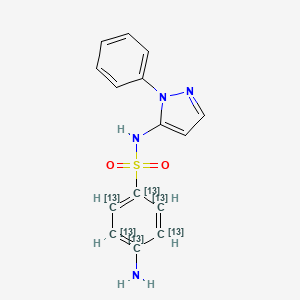

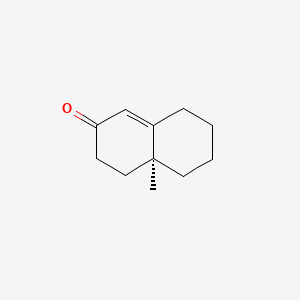
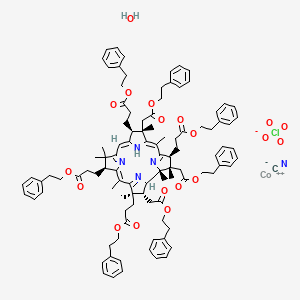
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)
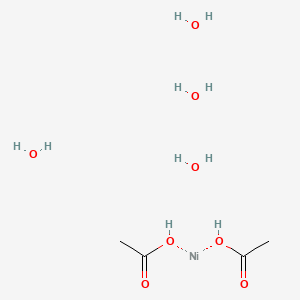

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)
![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)
